1-Bromo-2-methyl-1-propene 1-Bromo-2-methyl-1-propene
Brand Name: Vulcanchem
CAS No.: 3017-69-4
VCID: VC1965868
InChI: InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3
SMILES: CC(=CBr)C
Molecular Formula: C4H7B
Molecular Weight: 135 g/mol

1-Bromo-2-methyl-1-propene

CAS No.: 3017-69-4

Cat. No.: VC1965868

Molecular Formula: C4H7B

Molecular Weight: 135 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-methyl-1-propene - 3017-69-4

Specification

CAS No. 3017-69-4
Molecular Formula C4H7B
Molecular Weight 135 g/mol
IUPAC Name 1-bromo-2-methylprop-1-ene
Standard InChI InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3
Standard InChI Key DEFNUDNHTUZJAL-UHFFFAOYSA-N
SMILES CC(=CBr)C
Canonical SMILES CC(=CBr)C

Introduction

1-Bromo-2-methyl-1-propene (CAS 3017-69-4) is a brominated alkene with the molecular formula C₄H₇Br, serving as a versatile intermediate in organic synthesis and industrial applications. Its structure consists of a vinyl bromine group adjacent to a methyl-substituted carbon, enabling diverse reactivity patterns. Below is a comprehensive analysis of its properties, synthesis, reactivity, and applications, supported by data from peer-reviewed sources and industrial databases.

Synthesis and Production Methods

Laboratory Synthesis

1-Bromo-2-methyl-1-propene is synthesized via bromination of 2-methylpropene (isobutene) using bromine (Br₂) in carbon tetrachloride (CCl₄) at room temperature. The reaction follows an anti-Markovnikov addition mechanism:

Reaction:
C₄H₇CH₂ + Br₂ → C₄H₇Br + HBr

Conditions:

  • Solvent: CCl₄

  • Temperature: 20–25°C

  • Yield: ~85% (typical for small-scale synthesis)

Industrial Production

Continuous flow processes enhance efficiency and purity:

ParameterIndustrial Setting
Reactant Ratio1:1 (isobutene:Br₂)
CatalystNone (radical-initiated)
By-Product MinimizationDistillation post-reaction

Reactivity and Mechanisms

Nucleophilic Substitution

The bromine atom undergoes SN2 displacement with nucleophiles (e.g., OH⁻, RO⁻):

General Reaction:
C₄H₇Br + Nu⁻ → C₄H₇Nu + Br⁻

Key Reagents/Conditions:

  • Alcohols/Ethers: NaOH/KOH in aqueous or alcoholic media

  • Amines: NH₃ or primary/secondary amines in polar aprotic solvents

Example Product:
Reaction with NaOH yields 2-methyl-1-propenol.

Elimination Reactions

Dehydrohalogenation forms 2-methylpropene under basic conditions:

Reaction:
C₄H₇Br + Base → C₄H₆ + HBr

Optimal Conditions:

  • Base: KOtBu or NaOEt

  • Solvent: DMSO or THF

  • Temperature: 60–80°C

Thermodynamic Data:
ΔrH° = +75.3 kJ/mol (gas-phase elimination)

Applications in Organic Synthesis

Pharmaceutical and Agrochemical Intermediates

1-Bromo-2-methyl-1-propene serves as a precursor for:

  • Esters of 2,4-Dienoic Acids: Palladium-catalyzed coupling with methyl acrylate yields functionalized dienes .

  • A2-E Pigment Synthesis: Used in total synthesis pathways for ocular age-related pigments .

  • 3-Nor-Geraniol Derivatives: Synthesis of modified terpenoids via Grignard reactions .

Polymer and Material Science

  • Monomer for Specialty Polymers: Copolymerization with olefins to create UV-resistant coatings .

  • Resin Precursors: Reacts with epoxides or anhydrides to form cross-linked resins.

HazardMitigation Strategy
Acute IrritationPPE (gloves, goggles)
Chronic ToxicityVentilation systems
Fire RiskStore below 46°C

Storage Recommendations:

  • Temperature: 2–8°C

  • Container: Glass or HDPE-lined steel drums

Research Findings and Case Studies

Palladium-Catalyzed Cross-Coupling

A zinc-mediated radical addition method enables fluorinated amine synthesis:

Reaction Conditions:

  • Catalyst: Pd₂(dba)₃ (2.6 mol%) + SPhos (5.2 mol%)

  • Reagents: Zn dust (3 equiv), 1-Bromo-2-methyl-1-propene (1.5 equiv)

  • Solvent: THF, inert atmosphere

Outcome: High regioselectivity for fluorinated amines.

Thermal Decomposition Analysis

GC-MS and DSC studies reveal:

  • Degradation Products: 2-methylpropene, HBr

  • Decomposition Onset: ~100°C (exothermic peak)

Comparative Analysis with Structural Analogues

CompoundStructureReactivity Differences
2-Bromo-2-methylpropaneBr on tertiary carbonSlower SN2 due to steric hindrance
1-Bromo-2-methylpropaneBr on primary carbonFaster elimination
2-Methyl-1-propenyl bromideDouble bond positionEnhanced allylic bromide reactivity

1-Bromo-2-methyl-1-propene’s vinyl bromide group facilitates both substitution and elimination, distinguishing it from alkyl bromides .

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